2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tert-butyl and ethoxyphenyl groups in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Mechanism of Action
The mechanism by which 2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share a similar core structure but differ in their substituents.
Other Carboxamides: Compounds with similar functional groups but different core structures.
Uniqueness
2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to the specific combination of its tert-butyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-5-25-14-8-6-13(7-9-14)20-18(24)15-10-11-17-21-16(19(2,3)4)12-23(17)22-15/h6-12H,5H2,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCFYEKODMHTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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